![molecular formula C24H24N2O3 B392714 N'-[(1E)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE](/img/structure/B392714.png)
N'-[(1E)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide is a complex organic compound that belongs to the class of hydrazides. These compounds are characterized by the presence of a hydrazide functional group, which is known for its versatility in chemical reactions and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide typically involves the condensation of 6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene with 2-(1-naphthyl)acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve the desired quality and consistency of the final product.
化学反応の分析
Types of Reactions
N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenylidene oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with target molecules, leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
類似化合物との比較
Similar Compounds
- N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-phenyl)acetohydrazide
- N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-benzyl)acetohydrazide
Uniqueness
Compared to similar compounds, N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide may exhibit unique properties due to the presence of the naphthyl group, which can influence its chemical reactivity and biological activity. Its specific structural features may also contribute to its distinct applications and effectiveness in various fields.
特性
分子式 |
C24H24N2O3 |
|---|---|
分子量 |
388.5g/mol |
IUPAC名 |
N-[(E)-(6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C24H24N2O3/c1-28-22-13-17-10-6-12-21(20(17)15-23(22)29-2)25-26-24(27)14-18-9-5-8-16-7-3-4-11-19(16)18/h3-5,7-9,11,13,15H,6,10,12,14H2,1-2H3,(H,26,27)/b25-21+ |
InChIキー |
VXUPTPVKAJWYJR-NJNXFGOHSA-N |
異性体SMILES |
COC1=C(C=C\2C(=C1)CCC/C2=N\NC(=O)CC3=CC=CC4=CC=CC=C43)OC |
SMILES |
COC1=C(C=C2C(=C1)CCCC2=NNC(=O)CC3=CC=CC4=CC=CC=C43)OC |
正規SMILES |
COC1=C(C=C2C(=C1)CCCC2=NNC(=O)CC3=CC=CC4=CC=CC=C43)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B392631.png)
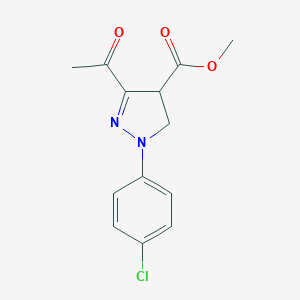
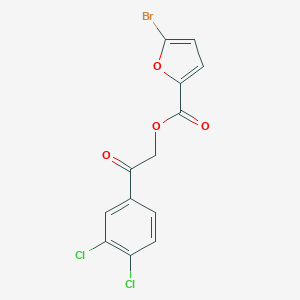
![2-nitro-N'-{3-nitro-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]benzylidene}benzohydrazide](/img/structure/B392634.png)
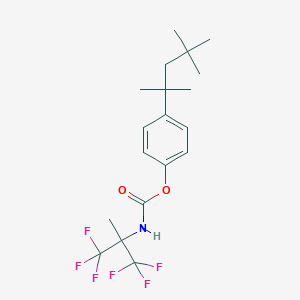
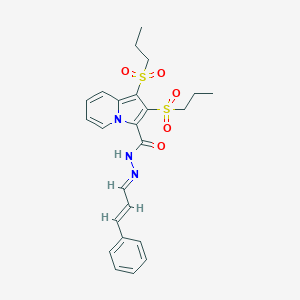
![1-[4-(hexyloxy)phenyl]-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B392648.png)


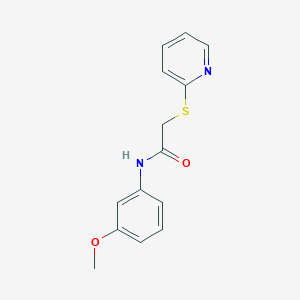
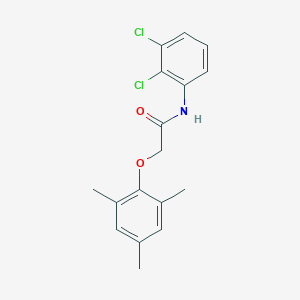
![1-(4-Bromophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B392654.png)
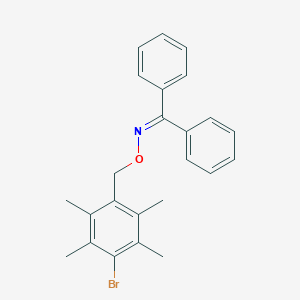
![N'-[(E)-(3-iodophenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B392657.png)
